molecular formula C9H9NO5 B14837276 [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14837276
M. Wt: 211.17 g/mol
InChI Key: XOKKRUOXFXLGGZ-UHFFFAOYSA-N
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Description

[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a pyridine derivative with a hydroxyl group at the 6th position, a methoxycarbonyl group at the 4th position, and an acetic acid moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.

    Functional Group Introduction: The hydroxyl group is introduced at the 6th position through selective hydroxylation reactions.

    Methoxycarbonylation: The methoxycarbonyl group is introduced at the 4th position using esterification reactions.

    Acetic Acid Attachment: The acetic acid moiety is attached to the 2nd position through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxycarbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.

Scientific Research Applications

[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl]-acetic acid: This compound has similar structural features but differs in the position and type of substituents.

    [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has a boronic acid group instead of an acetic acid moiety.

Uniqueness

[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxycarbonyl, and acetic acid groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(4-methoxycarbonyl-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H9NO5/c1-15-9(14)5-2-6(4-8(12)13)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11)(H,12,13)

InChI Key

XOKKRUOXFXLGGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)CC(=O)O

Origin of Product

United States

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